molecular formula C13H15NO2 B14207664 Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- CAS No. 832117-30-3

Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)-

Cat. No.: B14207664
CAS No.: 832117-30-3
M. Wt: 217.26 g/mol
InChI Key: NGKKWOJOSPBZNJ-VUWPPUDQSA-N
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Description

Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- is a heterocyclic organic compound that features an oxazole ring fused with a dihydro-phenyl group and a dimethyloxiranyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable phenyl-substituted oxirane with an oxazole derivative can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process would typically be optimized for cost-effectiveness, safety, and environmental considerations. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydro-oxazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce dihydro-oxazole derivatives

Scientific Research Applications

Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical interactions, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: Similar in structure but with different biological activities.

    Thiazole: Contains sulfur instead of oxygen, leading to different chemical properties.

    Oxadiazole: Features an additional nitrogen atom, altering its reactivity and applications.

Uniqueness

Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

832117-30-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(4R)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H15NO2/c1-13(2)11(16-13)12-14-10(8-15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11?/m0/s1

InChI Key

NGKKWOJOSPBZNJ-VUWPPUDQSA-N

Isomeric SMILES

CC1(C(O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C

Canonical SMILES

CC1(C(O1)C2=NC(CO2)C3=CC=CC=C3)C

Origin of Product

United States

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